molecular formula C21H19N3O2 B2389478 N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide CAS No. 1423773-49-2

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide

Cat. No.: B2389478
CAS No.: 1423773-49-2
M. Wt: 345.402
InChI Key: IUFWUNBKMHXFPA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide: is a complex organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a cyanophenylmethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Attachment of the cyanophenylmethoxy group: This step involves the reaction of 2-cyanophenol with a suitable alkylating agent to form the cyanophenylmethoxy intermediate.

    Coupling with benzamide: The final step involves the coupling of the cyanocyclopentyl and cyanophenylmethoxy intermediates with benzamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide: can be compared with similar compounds, such as:

  • N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]aniline
  • N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]phenylacetamide

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-13-17-6-1-2-7-18(17)14-26-19-9-5-8-16(12-19)20(25)24-21(15-23)10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFWUNBKMHXFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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